molecular formula C14H21B B1375438 1-Bromo-3-n-octylbenzene CAS No. 663949-34-6

1-Bromo-3-n-octylbenzene

Cat. No. B1375438
M. Wt: 269.22 g/mol
InChI Key: SVXNIBGYTOIBPP-UHFFFAOYSA-N
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Description

“1-Bromo-3-n-octylbenzene” is a chemical compound with the molecular formula C14H21Br . It is a colorless to light yellow clear liquid .


Molecular Structure Analysis

The molecular structure of “1-Bromo-3-n-octylbenzene” consists of a benzene ring, an octyl chain (C8H17), and a bromine atom . The molecular weight is 269.23 g/mol .


Physical And Chemical Properties Analysis

“1-Bromo-3-n-octylbenzene” is a liquid at 20°C . It has a boiling point of 120°C at 1 mmHg . The specific gravity is 1.14 at 20/20°C , and the refractive index is 1.51 .

Scientific Research Applications

Application in Organic Chemistry

1-Bromo-3-n-octylbenzene is used in the field of organic chemistry . It is used in the synthesis of new benzyl-protected 2-iodo-4-tert-octylphenol . The process involves bromination, benzyl protection, and halogen exchange reaction . The synthesized 1-benzyloxy-2-iodo-4-tert-octylbenzene is then used in Ullmann coupling reaction for the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene . The newly synthesized compounds were characterized by IR, GC, 1H NMR, 13C NMR, GC–MS, and HRMS .

Application as a Chemical Intermediate

1-Bromo-3-n-octylbenzene is used as a chemical intermediate . It’s extensively used in the chemical industry as an intermediate in the synthesis of a variety of other compounds . For instance, it can be used to create fragrances, surfactants, and specialty chemicals .

Application in Pharmaceutical Industry

In pharmaceutical applications, 1-Bromo-3-n-octylbenzene can be utilized in the synthesis of certain drugs, contributing to advancements in medical science .

Safety And Hazards

“1-Bromo-3-n-octylbenzene” can cause skin and eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice if irritation persists .

properties

IUPAC Name

1-bromo-3-octylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Br/c1-2-3-4-5-6-7-9-13-10-8-11-14(15)12-13/h8,10-12H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXNIBGYTOIBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-n-octylbenzene

CAS RN

663949-34-6
Record name 1-Bromo-3-n-octylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Zeißler, F Pabst, T Boehmer… - Physical Chemistry …, 2023 - pubs.rsc.org
… -1octanol, 1-dodecylimidazole and 1-bromo-3-n-octylbenzene. Our experiments show, that … In the case of 1-dodecylimidazole and 1-bromo-3-n-octylbenzene, where the reorientation …
Number of citations: 1 pubs.rsc.org

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